![molecular formula C19H12ClFN2OS B2502799 7-(4-chlorophenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105223-68-4](/img/structure/B2502799.png)

7-(4-chlorophenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

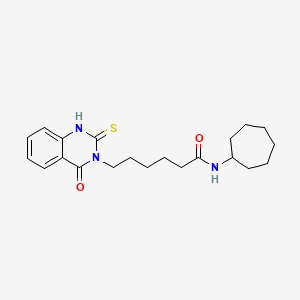

The compound 7-(4-chlorophenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a derivative of thienopyrimidinone, which is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the synthesis and structural analysis of similar compounds have been discussed, which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4-chloro-2-pyrrolino[2,3-d]pyrimidin-6-one and its analogues was achieved starting from dimethyl malonate, proceeding through several steps to achieve the final product in good purity . This suggests that the synthesis of the compound of interest might also involve a multi-step process, potentially starting from a pyrimidinone precursor and involving chlorination and alkylation steps to introduce the 4-chlorophenyl and 4-fluorobenzyl groups.

Molecular Structure Analysis

The molecular structure of thienopyrimidinone derivatives is characterized by the presence of a thieno[3,2-d]pyrimidin-4(3H)-one core, which is a bicyclic system containing both sulfur and nitrogen atoms. The presence of halogen substituents, such as chlorine and fluorine, can influence the electronic distribution and conformation of the molecule. X-ray analysis of a related compound, 2-(4-chlorophenoxy)-3-(4-chlorophenyl)-5,8,9-trimethylthieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one, confirmed its structure and provided insights into the arrangement of substituents around the core . This information is valuable for understanding the three-dimensional conformation and potential reactive sites of the compound of interest.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thienopyrimidinone derivatives typically include the formation of the pyrimidinone ring, followed by various functionalization reactions. The aza-Wittig reaction is one such method used to introduce nitrogen-containing substituents . The reactivity of the compound of interest would likely be influenced by the electron-withdrawing effects of the chloro and fluoro substituents, which could affect its behavior in nucleophilic substitution or addition reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of halogen substituents is known to affect the lipophilicity, boiling point, and melting point of organic compounds. Additionally, the heterocyclic core of thienopyrimidinones is likely to contribute to the compound's stability and potential to engage in hydrogen bonding, which could affect its solubility and interaction with biological targets.

Wissenschaftliche Forschungsanwendungen

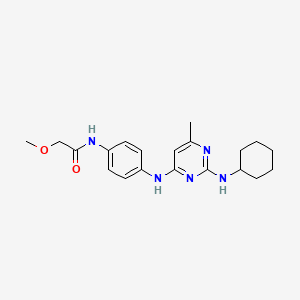

Applications in Medicinal Chemistry

Research on pyrimidines, a core structure related to the compound , highlights their significance in drug design due to their broad spectrum of biological activities. Pyrimidines and their derivatives exhibit a range of pharmacological effects, including anti-inflammatory, antiviral, antibacterial, and anticancer activities. For example, the synthesis and therapeutic potential of pyrimidine derivatives have been extensively explored, demonstrating their utility in developing novel medications with diverse biological actions (Rashid et al., 2021).

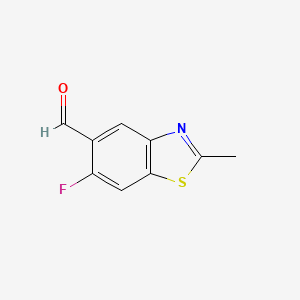

Optoelectronic Materials

The integration of pyrimidine rings into π-extended conjugated systems has been shown to create novel optoelectronic materials. These materials find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Pyrimidine derivatives, due to their electronic properties, contribute to the development of electroluminescent materials, colorimetric pH sensors, and components for organic light-emitting diodes (OLEDs) (Lipunova et al., 2018).

Environmental Chemistry

The presence of chlorophenyl groups in compounds has been associated with environmental persistence and toxicity, particularly in the context of polychlorinated compounds like DDT and its derivatives. These compounds have been studied for their environmental levels, bioaccumulation, and potential toxic effects on wildlife and humans. The research underscores the importance of understanding the environmental fate and impact of chlorophenyl-containing compounds to mitigate their adverse effects (Domingo, 2006).

Eigenschaften

IUPAC Name |

7-(4-chlorophenyl)-3-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClFN2OS/c20-14-5-3-13(4-6-14)16-10-25-18-17(16)22-11-23(19(18)24)9-12-1-7-15(21)8-2-12/h1-8,10-11H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKKPYYUYFMHML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2502716.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2502720.png)

![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2502721.png)

![(Z)-3-(((2-bromophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2502726.png)

![Pyrazin-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2502727.png)

![3,9-dimethyl-1-(naphthylmethyl)-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/no-structure.png)

![2,5-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2502729.png)

![methyl({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl})amine dihydrochloride](/img/structure/B2502732.png)

![8-(4-Butoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2502733.png)

![2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2502737.png)

![Acetic acid;4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B2502739.png)